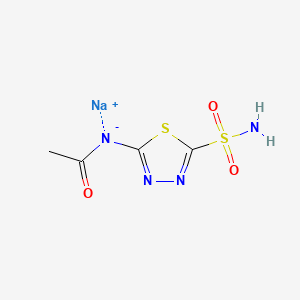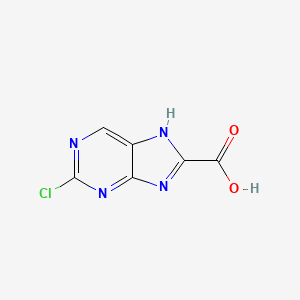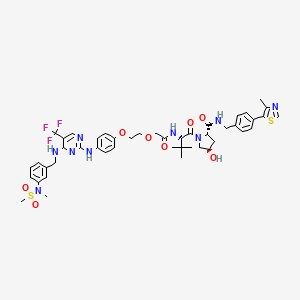
(2S,4R)-1-((S)-3,3-Dimethyl-2-(2-(2-(4-((4-((3-(N-methylmethylsulfonamido)benzyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,4R)-1-[(2S)-3,3-dimethyl-2-{2-[2-(4-{[4-({[3-(N-methylmethanesulfonamido)phenyl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenoxy)ethoxy]acetamido}butanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, ethers, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, ether linkages, and the introduction of various substituents. Typical synthetic routes may include:
Amide Bond Formation: Using reagents like carbodiimides (e.g., EDC, DCC) to couple carboxylic acids with amines.
Ether Linkage Formation: Employing Williamson ether synthesis or Mitsunobu reaction.
Substituent Introduction: Utilizing halogenation, nitration, or Friedel-Crafts alkylation/acylation for aromatic rings.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions for scalability, yield, and purity. This may include:
Batch Processing: For small to medium-scale production.
Flow Chemistry: For continuous production with better control over reaction parameters.
Purification Techniques: Using chromatography, crystallization, or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using Cl₂ or Br₂ in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
Medicine
The compound may serve as a lead compound for developing new drugs, particularly if it exhibits pharmacological activity against specific targets.
Industry
Applications in materials science, such as developing new polymers or coatings with unique properties.
Mecanismo De Acción
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism would depend on the compound’s structure and the nature of its interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-1-[(2S)-3,3-dimethyl-2-{2-[2-(4-{[4-({[3-(N-methylmethanesulfonamido)phenyl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenoxy)ethoxy]acetamido}butanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- (2S,4R)-1-[(2S)-3,3-dimethyl-2-{2-[2-(4-{[4-({[3-(N-methylmethanesulfonamido)phenyl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenoxy)ethoxy]acetamido}butanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and substituents, which confer distinct chemical and biological properties. Comparing it with similar compounds can highlight differences in reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C46H54F3N9O8S2 |
|---|---|
Peso molecular |
982.1 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H54F3N9O8S2/c1-28-39(67-27-53-28)31-12-10-29(11-13-31)22-51-42(61)37-21-34(59)25-58(37)43(62)40(45(2,3)4)55-38(60)26-65-18-19-66-35-16-14-32(15-17-35)54-44-52-24-36(46(47,48)49)41(56-44)50-23-30-8-7-9-33(20-30)57(5)68(6,63)64/h7-17,20,24,27,34,37,40,59H,18-19,21-23,25-26H2,1-6H3,(H,51,61)(H,55,60)(H2,50,52,54,56)/t34-,37+,40-/m1/s1 |
Clave InChI |
SSNVICBSSPQZQX-WPPCIPCFSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
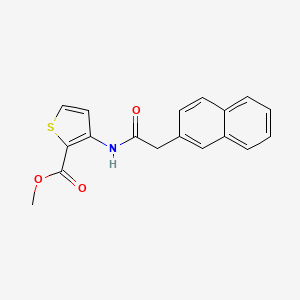

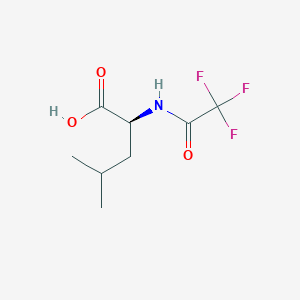
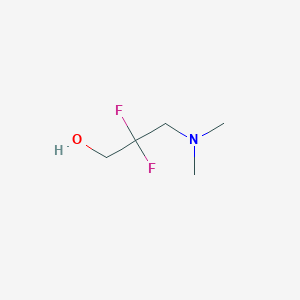
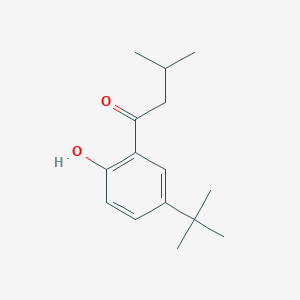
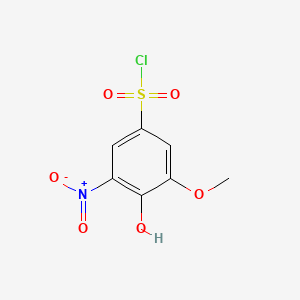
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

